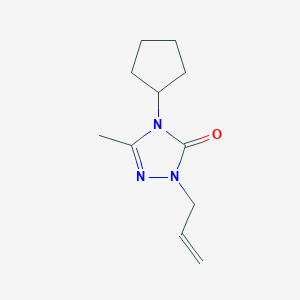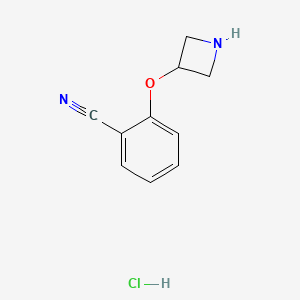
2-(Azetidin-3-yloxy)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)benzonitrile hydrochloride is a chemical compound with the CAS Number: 1956381-53-5 . It has a molecular weight of 210.66 and its molecular formula is C10H11ClN2O . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10N2O.ClH/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9;/h1-4,9,12H,6-7H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 210.66 and its molecular formula is C10H11ClN2O . It is stored at room temperature .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
- Azetidin-2-ones derivatives, including those related to 2-(Azetidin-3-yloxy)benzonitrile hydrochloride, have been investigated for their antimicrobial properties. They show moderate to good inhibition against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Gilani et al., 2016).
- Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and shown to possess antimicrobial and antitubercular activities. Some of these compounds demonstrated significant antitubercular activity, comparable to standard drugs (Ilango & Arunkumar, 2011).
Synthesis and Chemical Applications
- An optimized process for the synthesis of 1-Benzylazetidin-3-ol, a starting material for azetidin-3-ol hydrochloride, has been developed. This process is economical and efficient, indicating the feasibility of large-scale production of related azetidinone compounds (Reddy et al., 2011).
- Azetidin-2-ones have been used as building blocks for the preparation of various compounds, including trifluoromethyl-containing aminopropanes and 1,4-dioxan-2-ones. This versatility demonstrates their utility in diverse synthetic pathways (Dao Thi et al., 2018).
Anti-Inflammatory and Analgesic Activities
- Some azetidin-2-one derivatives have shown potential as anti-inflammatory agents. They have been tested in vivo using rat models and found to be effective in reducing inflammation, comparable to commercially available non-steroidal anti-inflammatory drugs (Khedekar et al., 2003).
- Novel azetidin-2-ones have been synthesized and tested for analgesic and anti-inflammatory activities, showing promising results. Their binding modes and affinities were also analyzed through in-silico molecular docking, revealing good interaction with the COX-II enzyme (Chhajed & Upasani, 2016).
Safety and Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may pose some level of hazard . The hazard statements include H302, which means it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9;/h1-4,9,12H,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGBUFFDLXFMBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



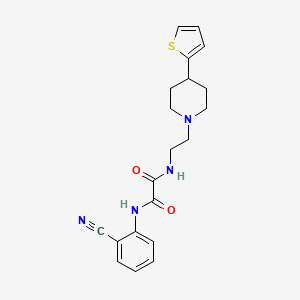
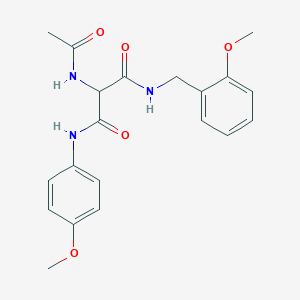
![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)

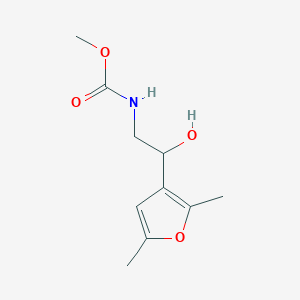
![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)


![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2409924.png)

![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B2409931.png)
